molecular formula C18H20FN3O4 B12297496 (S)-(-)-Ofloxacin-d3 (N-methyl-d3)

(S)-(-)-Ofloxacin-d3 (N-methyl-d3)

Cat. No.: B12297496
M. Wt: 364.4 g/mol
InChI Key: GSDSWSVVBLHKDQ-XBKOTWQMSA-N
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Description

(S)-(-)-Ofloxacin-d3 (N-methyl-d3) is a deuterated form of the antibiotic ofloxacin. Ofloxacin is a fluoroquinolone antibiotic used to treat a variety of bacterial infections. The deuterated version, (S)-(-)-Ofloxacin-d3 (N-methyl-d3), is often used in scientific research to study the pharmacokinetics and metabolic pathways of ofloxacin, as the deuterium atoms can provide insights into the drug’s behavior in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-Ofloxacin-d3 (N-methyl-d3) involves the incorporation of deuterium atoms into the ofloxacin molecule. This can be achieved through several synthetic routes, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium gas or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis of ofloxacin can lead to the incorporation of deuterium atoms at specific positions in the molecule.

Industrial Production Methods

Industrial production of (S)-(-)-Ofloxacin-d3 (N-methyl-d3) typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.

    Deuterated Solvents: Employing deuterated solvents in the reaction mixture to facilitate the incorporation of deuterium atoms.

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-Ofloxacin-d3 (N-methyl-d3) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Such as halogens or alkylating agents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.

Scientific Research Applications

(S)-(-)-Ofloxacin-d3 (N-methyl-d3) has several scientific research applications, including:

    Pharmacokinetics Studies: Used to study the absorption, distribution, metabolism, and excretion of ofloxacin in biological systems.

    Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites of ofloxacin.

    Drug Interaction Studies: Used to investigate interactions between ofloxacin and other drugs.

    Biological Research: Employed in studies related to bacterial resistance and the mechanism of action of fluoroquinolone antibiotics.

Mechanism of Action

The mechanism of action of (S)-(-)-Ofloxacin-d3 (N-methyl-d3) is similar to that of ofloxacin. It works by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    Levofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.

    Ciprofloxacin: A widely used fluoroquinolone antibiotic with similar applications.

    Moxifloxacin: A newer fluoroquinolone with enhanced activity against certain bacteria.

Uniqueness

(S)-(-)-Ofloxacin-d3 (N-methyl-d3) is unique due to the incorporation of deuterium atoms, which provides distinct advantages in research applications. The presence of deuterium can help in tracing the metabolic pathways and understanding the pharmacokinetics of the drug more accurately compared to its non-deuterated counterparts.

Properties

Molecular Formula

C18H20FN3O4

Molecular Weight

364.4 g/mol

IUPAC Name

(2S)-7-fluoro-2-methyl-10-oxo-6-[4-(trideuteriomethyl)piperazin-1-yl]-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid

InChI

InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m0/s1/i2D3

InChI Key

GSDSWSVVBLHKDQ-XBKOTWQMSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CCN(CC1)C2=C(C=C3C4=C2OC[C@@H](N4C=C(C3=O)C(=O)O)C)F

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O

Origin of Product

United States

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